

physical and chemical properties of Methyl 3-amino-5-bromopicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-amino-5-bromopicolinate**

Cat. No.: **B1392811**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-amino-5-bromopicolinate**: Properties, Synthesis, and Applications

Foreword for the Senior Scientist: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with **Methyl 3-amino-5-bromopicolinate**. As a key heterocyclic building block, this compound presents a versatile scaffold for the synthesis of novel chemical entities with significant potential in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior, proposing robust experimental frameworks, and grounding all information in verifiable sources.

Core Molecular Profile and Physicochemical Properties

Methyl 3-amino-5-bromopicolinate (CAS No: 1072448-08-8) is a substituted pyridine derivative. The strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate framework makes it a highly valuable intermediate for generating molecular diversity in drug discovery programs.^[1] The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that influences the reactivity of the pyridine ring, while the ester and amino functionalities serve as primary handles for derivatization.

The core physicochemical properties have been aggregated from various sources and are summarized below for rapid reference. These predicted and experimental values are critical for designing experimental conditions, including reaction solvent selection, purification strategies, and formulation development.

Property	Value	Source(s)
CAS Number	1072448-08-8	[2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2]
Molecular Weight	231.05 g/mol	[2] [4]
Appearance	Solid	[5]
Boiling Point	371.9 ± 37.0 °C at 760 mmHg (Predicted)	[2] [6]
Density	1.662 - 1.7 g/cm ³ (Predicted)	[2] [6]
Flash Point	178.7 ± 26.5 °C	
pKa	0.30 ± 0.10 (Predicted)	[2] [6]
LogP (XLogP3)	1.7941	[2]
Polar Surface Area (PSA)	65.21 Å ²	[2]
InChI Key	DWRSWUPHDNTLKJ- UHFFFAOYSA-N	[2] [5]

Structural Elucidation and Spectral Analysis

Full characterization of **Methyl 3-amino-5-bromopicolinate** is essential for confirming its identity and purity post-synthesis. While specific, peer-reviewed spectral analyses for this exact compound are not widely published, data is available from commercial suppliers.[\[4\]](#) Based on its structure, the following spectral characteristics are expected.

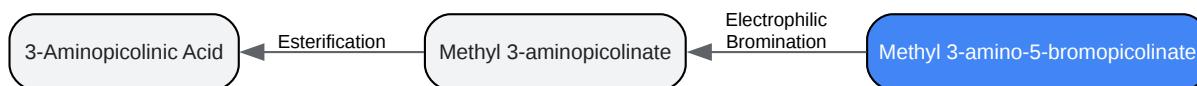
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the

methyl ester ($-\text{OCH}_3$) protons. The aromatic protons' chemical shifts and coupling constants would be influenced by the positions of the bromine and amino substituents. For illustrative purposes, the ^1H NMR data for a related isomer, methyl 6-amino-5-bromopyridine-2-carboxylate, shows aromatic protons as doublets around 7.76 and 7.34 ppm, the amino protons as a broad singlet at 5.23 ppm, and the methyl ester singlet at 3.94 ppm.[7]

- ^{13}C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group at the most downfield position.

Other Analytical Techniques


- Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 231.05 g/mol and show a characteristic isotopic pattern for a molecule containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$).
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Synthesis, Reactivity, and Mechanistic Insights

While multiple synthetic routes may be conceived, a highly plausible and efficient pathway involves the direct bromination of a readily available precursor, Methyl 3-aminopicolinate. This approach is analogous to the synthesis of related bromo-aminopyridine structures.[7]

Proposed Retrosynthetic Pathway

The logical disconnection points to Methyl 3-aminopicolinate as the immediate precursor, which itself can be derived from 3-aminopicolinic acid.

[Click to download full resolution via product page](#)

Caption: Retrosynthesis of **Methyl 3-amino-5-bromopicolinate**.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative methodology based on established procedures for similar substrates.^[7] Causality: The choice of a non-polar solvent like chloroform is to ensure solubility of the starting material and prevent unwanted side reactions with the solvent. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mildness and selectivity in brominating activated aromatic rings, reducing the risk of over-bromination.

Materials:

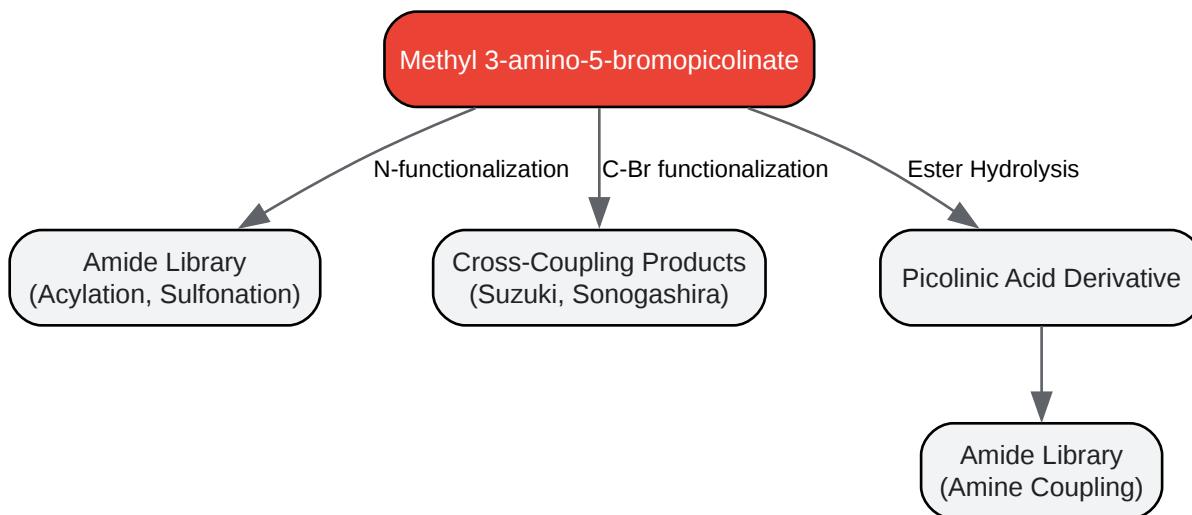
- Methyl 3-aminopicolinate
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl_3) or Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate

Procedure:

- Reaction Setup: Dissolve Methyl 3-aminopicolinate (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light.
- Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes. The amino group activates the pyridine ring, directing the

electrophilic substitution primarily to the 5-position.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO_3 solution, water, and brine. This removes acidic byproducts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure **Methyl 3-amino-5-bromopicolinate**.
- Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 2.


Applications in Medicinal Chemistry and Drug Discovery

The true value of **Methyl 3-amino-5-bromopicolinate** lies in its role as a versatile scaffold for building compound libraries.^[1] The primary amino group and the methyl ester are orthogonal reaction handles, allowing for sequential or selective derivatization.

- Amide Library Synthesis: The amino group can be readily acylated, sulfonated, or reductively aminated to generate a wide array of amides, sulfonamides, and secondary amines. The resulting amide derivatives are of particular interest as they can form key hydrogen bond interactions with biological targets.^[1]
- Cross-Coupling Reactions: The bromine atom provides a vector for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or alkyne moieties at the 5-position.

- Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form another amide library, or it can be reduced to the primary alcohol for further functionalization.

This multi-faceted reactivity makes it an ideal starting point for Structure-Activity Relationship (SAR) studies in drug discovery programs, particularly in the fields of oncology and inflammatory diseases.[\[1\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

Methyl 3-amino-5-bromopicolinate is classified as an irritant and should be handled with appropriate care in a laboratory setting.

Safety Aspect	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[5] [9]
Signal Word	Warning	[4] [5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4] [5] [10]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [11]

Handling Protocol:

- Always handle this compound inside a certified chemical fume hood.
- Personal Protective Equipment (PPE) is mandatory: wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Avoid generating dust. If weighing out the solid, do so carefully.
- Ensure eyewash stations and safety showers are readily accessible.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[11\]](#)

- Keep away from heat, sparks, and open flames.
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-5-bromopicolinate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and multiple points for diversification provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]
2. echemi.com [echemi.com]
3. Methyl 3-amino-5-bromopicolinate | 1072448-08-8 [chemicalbook.com]
4. BLDpharm - Bulk Product Details [bldpharm.com]
5. Methyl 3-amino-5-bromopicolinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
6. Methyl 3-amino-5-bromopicolinate Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
7. METHYL 6-AMINO-5-BROMOPICOLINATE CAS#: 178876-82-9 [m.chemicalbook.com]
8. mdpi.com [mdpi.com]
9. Methyl 6-amino-5-bromopicolinate [synhet.com]
10. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 3-amino-5-bromopicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1392811#physical-and-chemical-properties-of-methyl-3-amino-5-bromopicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com